(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide
Overview
Description
“(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1989824-37-4 . It has a molecular weight of 367.2 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(2-nitrobenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ . The shipping temperature is room temperature .Scientific Research Applications
Catalytic Activity of Iron Complexes : Iron(III) complexes with tetradentate tripodal ligands, including (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine, have been synthesized and characterized. These complexes show catalytic activity, which is significant for understanding enzymatic reactions and developing synthetic catalysts (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1998).
Antimicrobial Properties : Compounds derived from 1,3-Benzodioxol-5-amine have shown inhibitory action against bacterial biofilms. This highlights their potential application in controlling bacterial growth and investigating new antimicrobial agents (Abbasi et al., 2020).
Synthesis of Complex Molecules : The synthesis and structural analysis of various derivatives of 1,3-Benzodioxol-5-amine, including (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine, are crucial for the development of new pharmaceuticals and complex organic molecules (Suzuki et al., 2004).
Nitric Oxide Synthase Inhibition : Isothiourea derivatives, including those related to (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine, have been investigated for their ability to inhibit nitric oxide synthase. This has implications in the study of inflammatory diseases and the development of relevant therapeutic agents (Kazimierczuk et al., 2010).
Drug Development and Synthesis : The chemical's role in synthesizing other compounds, such as Schiff bases, is vital for drug development and understanding chemical interactions in biological systems (Ibrahim et al., 2011).
Study of Crystal Structures : Analysis of crystal structures of compounds containing (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine is important for the development of new materials and understanding molecular interactions (Facchinetti et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRQACWSLJLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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